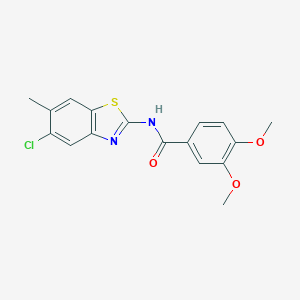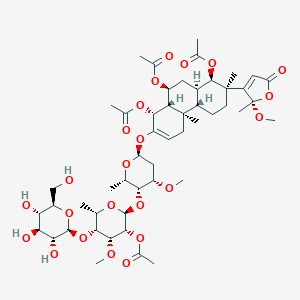
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been widely studied for the treatment of prostate cancer. This compound has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively investigated.
Wirkmechanismus
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a selective inhibitor of CYP17, which is a key enzyme involved in the synthesis of androgens. This enzyme has two activities: 17α-hydroxylase and 17,20-lyase. This compound selectively inhibits the 17,20-lyase activity of CYP17, which is responsible for the conversion of pregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. By blocking this step, this compound reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of testosterone and other androgens in the body. This can lead to several biochemical and physiological effects, such as reduced prostate volume, decreased PSA levels, and improved quality of life in patients with advanced prostate cancer. This compound has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of CYP17, which makes it a useful tool for studying the role of androgens in prostate cancer. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations as well. It has low aqueous solubility, which can make it difficult to formulate for in vivo studies. This compound also has limited selectivity for CYP17, and it can inhibit other enzymes such as CYP3A4 at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide. One area of interest is the combination of this compound with other therapies for prostate cancer, such as androgen receptor antagonists or chemotherapy. Another area of interest is the development of more potent and selective inhibitors of CYP17, which could improve the efficacy and safety of this approach. Finally, there is a need for further research on the mechanism of action of this compound and its effects on other physiological systems in the body.
Synthesemethoden
The synthesis of 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step is the reaction between 2-bromo-3-methoxy-1-naphthoic acid and 2-butyl-2H-tetrazol-5-amine, which leads to the formation of the naphthamide intermediate. This intermediate is then brominated using N-bromosuccinimide to give the final product, this compound. The overall yield of this synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has been extensively studied for the treatment of prostate cancer. It works by inhibiting the enzyme CYP17, which is involved in the synthesis of androgens such as testosterone. By blocking this enzyme, this compound reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells. This compound has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy and safety in patients with advanced prostate cancer.
Eigenschaften
Molekularformel |
C17H18BrN5O2 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
4-bromo-N-(2-butyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H18BrN5O2/c1-3-4-9-23-21-17(20-22-23)19-16(24)13-10-11-7-5-6-8-12(11)14(18)15(13)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
InChI-Schlüssel |
XWZBCOFDCOYPEE-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)







